molecular formula C19H16N2O2 B3733929 N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide

Cat. No.: B3733929
M. Wt: 304.3 g/mol
InChI Key: OBTILXGLLUXOLJ-MOSHPQCFSA-N
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Description

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide is a Schiff base compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and benzamide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzamide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of naphthoquinones or benzamides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can interact with various biomolecules, including DNA and proteins. The compound’s ability to undergo excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIEE) also plays a significant role in its function as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide stands out due to its specific structural configuration, which allows for unique interactions with metal ions and biomolecules. Its ability to undergo ESIPT and AIEE makes it particularly valuable in the development of fluorescent probes and sensors .

Properties

IUPAC Name

N-[(Z)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTILXGLLUXOLJ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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